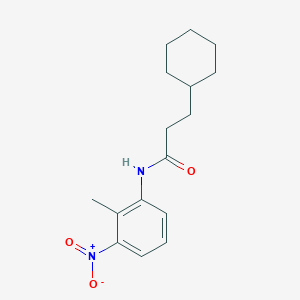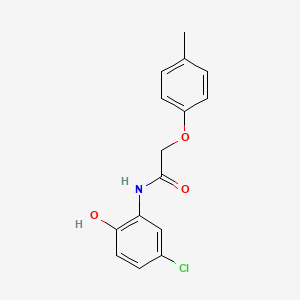
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as CFOX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have potential as a high-performance organic semiconductor due to its efficient charge transport properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. It also has potential applications in various fields of scientific research. However, one limitation of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. In the field of medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for its anti-inflammatory and analgesic effects. Additionally, more research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole in inducing apoptosis in cancer cells.
In the field of materials science, further studies are needed to optimize the performance of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole as an organic semiconductor. This includes optimizing the synthesis method and exploring its potential for use in various electronic devices.
Overall, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is a promising compound with potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and optimize its performance for use in various applications.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide and 4-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then treated with phosphorus oxychloride to obtain 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. The synthesis of 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been reported to be efficient and yields a high purity product.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its anti-inflammatory and analgesic properties. It has also been found to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
In the field of materials science, 3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole has been studied for its potential as a high-performance organic semiconductor. Its unique chemical structure allows for efficient charge transport, making it a promising candidate for use in electronic devices.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-11-5-1-9(2-6-11)13-17-14(19-18-13)10-3-7-12(16)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSYCGDFXQHYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)



![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
